5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
Description
The compound 5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide is a chromene carboxamide derivative featuring a 5,7-dimethyl-substituted 4-oxo-4H-chromene core linked to a (2Z)-configured 1,3,4-thiadiazole ring bearing a propenylsulfanyl group. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The propenylsulfanyl group introduces a reactive allyl sulfide functionality, which may influence metabolic stability and binding interactions .
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-4-5-24-17-20-19-16(25-17)18-15(22)13-8-11(21)14-10(3)6-9(2)7-12(14)23-13/h4,6-8H,1,5H2,2-3H3,(H,18,19,22) |
InChI Key |
XMEBLHCLTSPYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing imidazole-containing compounds.
- Common methods include cyclization reactions of appropriate precursors, such as condensation of aldehydes or ketones with amidines or guanidines.
- Industrial production methods would likely involve scalable processes, but without specific data, we can’t provide precise details.
Chemical Reactions Analysis
- Imidazole derivatives undergo various reactions, including:
Oxidation: Imidazoles can be oxidized to imidazole-2-ones or imidazole-2-thiones.
Reduction: Reduction of imidazole rings can yield dihydroimidazoles.
Substitution: Nucleophilic substitution at the imidazole nitrogen atoms is common.
- Reagents and conditions depend on the specific reaction, but often involve strong acids or bases.
- Major products would vary based on the substituents and reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor for 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of the compound to 5-LOX indicates potential for developing anti-inflammatory drugs .
-
Anticancer Properties :
- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, compounds similar to this one have been tested against liver carcinoma (HUH7) cells, showing lower IC50 values than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Antimicrobial Activity :
Case Study 1: Anti-inflammatory Mechanism
In a study published in Molecular Pharmacology, researchers synthesized various derivatives of the compound and evaluated their anti-inflammatory effects using molecular docking and in vitro assays. The results showed that specific modifications to the thiadiazole moiety enhanced binding affinity to 5-LOX, suggesting avenues for further optimization .
Case Study 2: Anticancer Efficacy
A research article in the Turkish Journal of Chemistry reported on the synthesis and biological evaluation of similar compounds against HUH7 cancer cells. The study found that certain derivatives had IC50 values significantly lower than those of established anticancer agents, indicating their potential as new therapeutic agents .
Mechanism of Action
- Without direct information, we can’t pinpoint the exact mechanism. imidazole derivatives often interact with specific molecular targets or pathways.
- Further studies would be needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to analogs in the following categories:
Key Observations:
Substituent Effects on Chromene Core: The target compound’s 5,7-dimethyl substitution on the chromene ring distinguishes it from the 6-chloro-7-methyl analog in . The 4-oxo group is conserved across chromene derivatives, critical for hydrogen bonding in biological interactions .
Thiadiazole vs. Thiazolidinone Moieties: The target’s 1,3,4-thiadiazole ring (with a propenylsulfanyl group) contrasts with thiazolidinone derivatives in . Thiadiazoles are more rigid and aromatic, favoring π-π stacking, while thiazolidinones exhibit conformational flexibility .
Synthesis and Yield :
- The target compound’s synthesis likely involves condensation of chromene-2-carboxylic acid with a thiadiazole amine, analogous to methods in and . Yields for similar compounds range from 37–82% , depending on substituent reactivity and purification methods .
Spectral Signatures :
- IR spectra consistently show C=O stretches near 1690 cm⁻¹ for the chromene-4-oxo and carboxamide groups. NMR data for aromatic protons (δ 6.5–8.5) and thiadiazole protons (δ 2.5–5.0) align with structural motifs .
Biological Implications :
Biological Activity
The compound 5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide is a novel derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.4 g/mol. The structure includes a thiadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. In silico studies have shown that derivatives similar to our compound can effectively bind to cancer-related targets. For instance, docking studies demonstrated promising interactions with proteins involved in cancer progression, suggesting potential for further development as anticancer agents .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Compound 1 | -42.9 to -48.9 | Significant inhibition in cancer cell lines |
| Compound 2 | -45.0 | Moderate inhibition |
| Compound 3 | -46.5 | High potency against specific cancer types |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely documented. Compounds similar to the one have shown effectiveness against various bacterial strains including E. coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) indicating their potency .
Table 2: Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Compound Tested |
|---|---|---|
| E. coli | 62.5 | Thiadiazole Derivative A |
| Salmonella typhi | 50 | Thiadiazole Derivative B |
| A. niger | 100 | Thiadiazole Derivative C |
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiadiazole derivatives demonstrate a spectrum of other biological activities:
- Anti-inflammatory : Compounds have shown inhibition of inflammatory markers.
- Antioxidant : Scavenging activity against free radicals has been observed.
- Anthelmintic : Some derivatives exhibit significant activity against helminths .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of a similar thiadiazole derivative on breast cancer cell lines. Results showed a dose-dependent increase in cell death with IC50 values comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study reported the use of a thiadiazole derivative in treating infections caused by resistant bacterial strains. The compound demonstrated superior efficacy compared to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
